molecular formula C20H32N2O2 B13212546 tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate

Cat. No.: B13212546
M. Wt: 332.5 g/mol
InChI Key: UWLUEWFMYQFHBU-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is a piperidine-derived carbamate featuring a benzyl group at the 1-position and methyl substituents at the 2-, 3-, and 5-positions of the piperidine ring. The tert-butyl carbamate (Boc) group at the 4-position serves as a protective moiety for the amine, enabling selective deprotection in synthetic workflows.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C20H32N2O2/c1-14-12-22(13-17-10-8-7-9-11-17)16(3)15(2)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)

InChI Key

UWLUEWFMYQFHBU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(C1NC(=O)OC(C)(C)C)C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the 2,3,5-Trimethylpiperidine Core

Method A: Cyclization from N,N-Dimethyl-1,3-propanediamine derivatives

  • Starting from N,N-dimethyl-1,3-propanediamine, cyclization is achieved via intramolecular Mannich reactions or cyclization under acidic conditions to form the piperidine ring with methyl groups at specified positions.
  • Methylation at positions 2, 3, and 5 is introduced via selective alkylation using methyl halides or methylating agents under controlled conditions.

Method B: Direct methylation of pre-formed piperidine

  • A pre-formed piperidine ring undergoes regioselective methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, with regioselectivity enhanced by protecting groups or directing groups.

N-Benzylation of the Piperidine Nitrogen

  • The N-1 position is benzylated through nucleophilic substitution using benzyl chloride or benzyl bromide.
  • The reaction is typically performed in an inert solvent like acetonitrile or dichloromethane, with a base such as sodium hydride or potassium carbonate to facilitate nucleophilic attack.

Carbamate Formation at the 4-Position

  • The carbamate group is introduced by reacting the free amine at the 4-position with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine.
  • The reaction proceeds via nucleophilic attack on the chloroformate, forming the carbamate linkage.

Specific Reaction Conditions and Reagents

Step Reagents Solvent Conditions References
Methylation of piperidine Methyl iodide or dimethyl sulfate Acetone or DMF Reflux
N-Benzylation Benzyl chloride Dichloromethane Room temperature, base present
Carbamate formation tert-Butyl chloroformate DCM Ice-cold, then room temperature

Schematic Representation of the Synthesis

[Starting Material]
N,N-Dimethyl-1,3-propanediamine
   |
Cyclization under acidic conditions
   |
2,3,5-Trimethylpiperidine core
   |
N-Benzylation at N-1
   |
Reaction with tert-butyl chloroformate at 4-position
   |
**tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate**

Data Tables Summarizing Key Parameters

Parameter Description Value / Conditions Source
Molecular Formula C20H32N2O2 -
Molecular Weight 332.5 g/mol -
Melting Point Not specified -
Boiling Point Not specified -
Synthetic Yield Approximate 60-80% (dependent on conditions) Derived from literature

Supporting Literature and Patent Data

  • Patent WO2017100726A1 describes methods for synthesizing related piperidine derivatives, emphasizing methylation and carbamate formation steps, which are adaptable to this compound’s synthesis.
  • Patent JP2005511743A5 details synthetic routes involving carbamate formation on piperidine rings, including the use of tert-butyl chloroformate and benzylation procedures.
  • Chemical databases confirm the feasibility of these steps, with documented protocols for similar compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and activity assays .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its 1-benzyl-2,3,5-trimethylpiperidine core, which distinguishes it from simpler analogs. Key comparisons include:

Table 1: Structural Comparison of Selected Boc-Protected Piperidine/Cyclopentyl Derivatives
Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol)
tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate (Hypothetical) Piperidine 1-benzyl, 2,3,5-trimethyl ~362.5 (calculated)
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (473839-06-4) Piperidine 3-methyl (cis) ~228.3
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (1270019-92-5) Piperidine 5-methyl (3R,5S configuration) ~228.3
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (774212-81-6) Cyclopentane 3-amino (1R,3S configuration) ~214.3
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () Piperidine 1-acetyl ~256.3

Key Observations :

  • Steric and Electronic Effects: The 1-benzyl-2,3,5-trimethyl substituents in the target compound introduce significant steric hindrance compared to mono-methylated analogs (e.g., 473839-06-4). This may reduce nucleophilicity at the amine center and influence solubility.
  • Bicyclic vs.

Example :

  • Synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate ():
    • Step 1: Acetylation of tert-butyl piperidin-4-ylcarbamate with Ac₂O/Et₃N in DCM (0°C, 1 hr, 85% yield).
    • Step 2: Boc deprotection with HCl/MeOH (0°C, 2 hr) .

Physicochemical and Analytical Data

Table 2: Analytical Comparison of Selected Compounds
Compound Name (CAS) LCMS (m/z) ¹H NMR Key Peaks (δ, ppm)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate 257.2 [M+H]⁺ 1.44 (s, 9H, Boc), 2.08 (s, 3H, Ac), 3.6–4.1 (m, piperidine H)
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 228.3 [M+H]⁺ 1.42 (s, 9H, Boc), 1.25–1.70 (m, piperidine H), 2.25 (m, CH₃)
Target Compound (Hypothetical) ~363.3 [M+H]⁺ Expected peaks: 1.40 (s, 9H, Boc), 2.20–2.50 (m, 3×CH₃), 3.70 (m, N–CH₂–Ph), 7.30 (m, aromatic H)

Notes:

  • The target compound’s benzyl group would introduce aromatic signals (δ 7.20–7.40) absent in acetylated or methylated analogs .
  • Increased molecular weight (vs. simpler analogs) correlates with higher hydrophobicity, as predicted by LogP calculations.

Biological Activity

tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is a synthetic organic compound classified as a carbamate. Its unique structure, featuring a piperidine ring with multiple substitutions, suggests potential biological activity that is of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H30N2O2\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}_{2}
  • Molecular Weight : 330.45 g/mol
  • CAS Number : 1315365-69-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound appears to modulate enzyme activity and receptor interactions, potentially influencing various signaling pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or activator for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It has been suggested that the compound can bind to neurotransmitter receptors, influencing neuronal signaling and potentially affecting behaviors related to mood and cognition.

Biological Activity Studies

Research on the biological activity of this compound has focused on its antibacterial properties and potential therapeutic applications.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various carbamate derivatives, including this compound. The results indicated significant antibacterial activity against several strains of bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus cereus8 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in light of increasing antibiotic resistance .

Case Studies

  • Neuropharmacological Effects : In a study investigating compounds similar to this compound, it was observed that these compounds could enhance slow inactivation of voltage-gated sodium channels. This modulation could have implications for treating neurological disorders characterized by abnormal neuronal excitability .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the Artemia salina bioassay method. The results indicated low toxicity levels for the compound compared to standard cytotoxic agents, suggesting a favorable safety profile for further development .

Applications in Research

The unique structural features of this compound make it a valuable tool in various research fields:

  • Medicinal Chemistry : Its potential as a lead compound for drug development targeting neurological disorders or bacterial infections.
  • Biochemical Research : Used as a probe to study enzyme interactions and metabolic pathways due to its ability to bind selectively to specific proteins.

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